molecular formula C7H8F2N2 B13133609 2-(Aminomethyl)-3,4-difluoroaniline

2-(Aminomethyl)-3,4-difluoroaniline

Cat. No.: B13133609
M. Wt: 158.15 g/mol
InChI Key: BKKUXZFUAHQHCS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4-difluoroaniline is an organic compound that features an aniline core substituted with aminomethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-difluoroaniline typically involves the introduction of aminomethyl and difluoro groups onto an aniline ring. One common method is through the nucleophilic aromatic substitution of a difluorobenzene derivative with an aminomethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(Aminomethyl)-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)indole

Uniqueness

2-(Aminomethyl)-3,4-difluoroaniline is unique due to the presence of both aminomethyl and difluoro groups, which confer distinct chemical and physical properties. These features make it more reactive and stable compared to similar compounds, enhancing its utility in various applications .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(aminomethyl)-3,4-difluoroaniline

InChI

InChI=1S/C7H8F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2

InChI Key

BKKUXZFUAHQHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CN)F)F

Origin of Product

United States

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